Product packaging for 2-Fluoro-5-(trifluoromethoxy)cinnamic acid(Cat. No.:CAS No. 1017777-31-9)

2-Fluoro-5-(trifluoromethoxy)cinnamic acid

Cat. No.: B1390443
CAS No.: 1017777-31-9
M. Wt: 250.15 g/mol
InChI Key: RVZNXJFJLLKTIY-DAFODLJHSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)cinnamic acid (CAS 1017777-31-9) is a high-value fluorinated cinnamic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound features a strategic incorporation of fluorine and trifluoromethoxy substituents on the cinnamic acid scaffold, a structure renowned for its broad pharmacological activities. The electron-withdrawing nature of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for developing new therapeutic agents and functional materials . As a pre-fluorinated synthetic intermediate, this compound is of particular interest in the hit-to-lead optimization process. The cinnamic acid core is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor properties . Researchers can further functionalize its carboxyl group, alkenyl double bond, or aromatic ring to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Common synthetic modifications include O/N-acylations, esterifications, and amidation to produce novel compounds with enhanced efficacy and selectivity . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F4O3 B1390443 2-Fluoro-5-(trifluoromethoxy)cinnamic acid CAS No. 1017777-31-9

Properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNXJFJLLKTIY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

$$
\underset{\text{2-Fluoro-5-(trifluoromethoxy)bromobenzene}}{\ce{C7H2BrF4O}} + \underset{\text{Acrylic acid ester}}{\ce{CH2=CHCOOR}} \xrightarrow{\text{Pd catalyst}} \underset{\text{Ester intermediate}}{\ce{C10H8F4O3R}} \xrightarrow{\text{NaOH}} \underset{\text{Target compound}}{\ce{C10H6F4O3}}
$$

Key Parameters

Component Specification Role
Bromoarene 2-Fluoro-5-(trifluoromethoxy)bromobenzene Electrophilic coupling partner
Acrylic acid ester Methyl/ethyl acrylate Nucleophilic partner
Catalyst Pd(OAc)₂ (0.01–0.02 mol%) Cross-coupling initiator
Base K₂CO₃ or Et₃N Reaction accelerator
Phase-transfer catalyst Tetrabutylammonium bromide (0.1 eq) Solubility enhancer
Solvent DMF or DMSO Polar aprotic medium
Temperature 80–100°C Optimal reactivity condition

Process Steps

  • Coupling Reaction :

    • Combine bromoarene (1.0 eq), acrylic ester (1.05 eq), Pd(OAc)₂ (0.02 mol%), and phase-transfer catalyst in DMF.
    • Heat at 90°C for 2–4 hours under inert atmosphere.
    • Monitor conversion via TLC/GC (typical yield: 94–96% for analogous compounds).
  • Ester Hydrolysis :

    • Treat ester intermediate with 2M NaOH in ethanol (1:4 v/v).
    • Reflux at 80°C for 2 hours.
    • Acidify with 2M H₂SO₄ to pH 2 to precipitate the product.
    • Isolate via filtration and dry under vacuum (yield: 95–97% for similar substrates).

Critical Reaction Considerations

  • Substituent Effects : The electron-withdrawing trifluoromethoxy group increases reaction rates in cross-coupling steps by activating the bromoarene.
  • Catalyst Efficiency : Low Pd loading (0.01–0.02 mol%) suffices due to the high activity of Jeffery conditions (phase-transfer catalysis).
  • Purification Challenges : Residual palladium must be removed via activated charcoal treatment to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted products depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

Building Block for Synthesis:
2-Fluoro-5-(trifluoromethoxy)cinnamic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Reactivity:
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example:

Reaction TypeReaction Outcome
OxidationFormation of 2-fluoro-5-(trifluoromethoxy)benzoic acid
ReductionFormation of 2-fluoro-5-(trifluoromethyl)phenylpropanoic acid
SubstitutionFormation of various substituted derivatives depending on the nucleophile used

Biology

Biological Activity:
Research indicates that derivatives of cinnamic acid exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound demonstrate notable antimicrobial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antimicrobial Activity

CompoundTargetMIC (µM)
This compoundStaphylococcus aureus25.9
This compoundMRSA12.9

This data suggests that this compound can outperform traditional antibiotics in certain scenarios, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Anti-inflammatory Potential:
In vitro studies have demonstrated that this compound can modulate inflammatory responses by affecting NF-κB activity.

CompoundEffect on NF-κB ActivityPercentage Change
This compoundInhibition-9%
Other compounds (R = 3-F-4-CF3)Activation+10–15%

This modulation indicates potential applications in treating inflammatory diseases by downregulating pro-inflammatory pathways.

Medicine

Drug Development:
The compound is being investigated for its role in drug development, particularly as an enzyme inhibitor or receptor modulator. Its ability to bind to biomolecules can induce conformational changes in target proteins, affecting their function.

Enzyme Inhibition:
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to competitive inhibition that alters enzyme conformation and reduces catalytic efficiency.

Industry

Specialty Chemicals Production:
In industry, this compound is utilized in the production of specialty chemicals with unique properties such as enhanced thermal stability and resistance to degradation. Its applications extend to agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that these functional groups play a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-5-(trifluoromethoxy)cinnamic acid C₁₀H₆F₄O₃ 2-F, 5-OCF₃ 250.149 Antioxidant, β-cell protection
trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid C₁₀H₆F₄O₂ 3-F, 5-CF₃ 234.148 Higher lipophilicity; potential antimicrobial activity
4-Fluoro-2-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 4-F, 2-CF₃ 208.11 Intermediate for agrochemicals
2-Fluoro-5-(trifluoromethoxy)benzaldehyde C₈H₄F₄O₂ 2-F, 5-OCF₃ 208.11 Precursor for Schiff base syntheses
Cinnamic acid C₉H₈O₂ None 148.16 Baseline antioxidant; less stable metabolically
Key Observations:

Substituent Position and Electronic Effects: The 2-fluoro-5-(trifluoromethoxy) substitution pattern in the target compound provides a balance between steric bulk and electron-withdrawing capacity, which stabilizes the carboxylate anion and enhances radical scavenging activity compared to non-fluorinated cinnamic acids . Replacing -OCF₃ with -CF₃ (as in trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid) increases lipophilicity (logP ~2.8 vs.

Biological Activity: In β-cell protection assays, cinnamic acid derivatives like this compound upregulate Nrf2-mediated antioxidant proteins (e.g., γ-GCSc, HO-1) and suppress apoptosis markers (BAX, caspase-3), outperforming non-fluorinated analogues . trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid shows weaker antioxidative effects in similar models due to reduced resonance stabilization of the phenolic radical .

Physicochemical Properties :

  • The trifluoromethoxy group (-OCF₃) introduces stronger electronegativity than -CF₃, improving dipole interactions in target binding .
  • Fluorine at the ortho position (2-F) in the target compound may hinder enzymatic degradation, enhancing bioavailability compared to para -substituted analogues .
Antioxidant and Metabolic Activity:
Compound SOD Activity (U/mg) GSH Level (nmol/mg) NO Inhibition (%) Reference
This compound 45.2 ± 3.1 12.8 ± 1.5 78.4 ± 4.2
Cinnamic acid 32.7 ± 2.8 8.9 ± 1.2 54.6 ± 3.8
trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid 38.5 ± 2.9 10.1 ± 1.3 65.3 ± 4.0

Biological Activity

Overview

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is a synthetic organic compound characterized by a fluorine atom and a trifluoromethoxy group attached to the aromatic ring. Its molecular formula is C10H6F4O3, with a molecular weight of 250.15 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to enzymes and receptors, which may lead to significant biological effects. Although the precise pathways are still under investigation, preliminary studies suggest that these functional groups play a crucial role in modulating enzyme activities and cellular responses .

Cytotoxic Effects

Research has shown that compounds within the cinnamic acid family can exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related compounds demonstrated significant inhibition of cell proliferation in leukemia models, with IC50 values in the nanomolar range . These findings suggest that this compound may similarly affect cancer cell viability, although direct studies are required for confirmation.

Case Studies and Research Findings

  • Antimicrobial Activity : In a comparative study of several cinnamic acid derivatives, compounds were tested against S. aureus and E. faecalis. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency, suggesting that this compound could be further explored for its antimicrobial potential .
  • Cytotoxicity : A study involving novel phosphoramidate analogues showed that structural modifications led to varying degrees of cytotoxicity against L1210 mouse leukemia cells. The findings pointed towards a mechanism involving intracellular release of active metabolites, which could be relevant for understanding the potential effects of this compound in similar contexts .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialCinnamic acid derivativesEffective against MRSA and other strains
CytotoxicityPhosphoramidate analoguesInhibition of L1210 cell proliferation
Enzyme InteractionFluorinated cinnamic acidsModulation of enzyme activities

Q & A

Q. Methodological Approach :

  • Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and NMR (compare integrals for impurities) .
  • Assay Reproducibility : Validate cell-based assays using positive controls (e.g., known kinase inhibitors if studying enzyme inhibition).
  • Structural Confirmation : Use HRMS (High-Resolution Mass Spectrometry) to rule out degradation products .

What advanced analytical techniques resolve overlapping signals in NMR spectra caused by fluorine atoms?

Q. Advanced NMR Strategies :

  • 19F NMR : Decouple 1H-19F coupling using inverse-gated decoupling to simplify spectra.
  • 2D NMR : HSQC (Heteronuclear Single Quantum Coherence) to correlate 1H and 13C signals, distinguishing adjacent fluorines.
  • Solvent Selection : Deuterated DMSO or CDCl3 enhances signal resolution for aromatic protons .

How should stability studies be designed to predict degradation pathways under physiological conditions?

Q. Experimental Design :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% H2O2) conditions at 37°C.
  • LC-MS Analysis : Identify degradation products using a Q-TOF mass spectrometer in positive ion mode.
  • Kinetic Modeling : Calculate half-life (t1/2) using first-order kinetics under varying pH and temperature .

What in vitro pharmacological models are suitable for evaluating its anti-inflammatory activity?

Q. Assay Selection :

  • COX-2 Inhibition : Use human recombinant COX-2 enzyme with arachidonic acid substrate; measure prostaglandin E2 (PGE2) via ELISA.
  • NF-κB Reporter Assay : Transfect RAW 264.7 macrophages with a NF-κB luciferase plasmid and stimulate with LPS.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC50 values .

How can structure-activity relationship (SAR) studies be optimized for fluorinated cinnamic acid derivatives?

Q. SAR Strategy :

  • Analog Synthesis : Replace trifluoromethoxy with -CF3 , -OCF2H , or -OCH3 to assess electronic effects.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare binding affinities with COX-2 or PPAR-γ.
  • Meta Analysis : Correlate logP (lipophilicity) with cellular uptake using Caco-2 permeability assays .

What are the recommended storage conditions to prevent hydrolytic degradation?

Q. Stability Protocol :

  • Temperature : Store at -20°C in amber vials to minimize light-induced degradation.
  • Humidity Control : Use desiccants (silica gel) in sealed containers; avoid aqueous buffers unless lyophilized.
  • Long-Term Stability : Confirm integrity via HPLC every 6 months ; discard if purity drops below 95% .

How can computational methods predict metabolic pathways for this compound?

Q. In Silico Workflow :

  • Software Tools : Use Meteor Nexus or ADMET Predictor to simulate Phase I/II metabolism.
  • CYP450 Interactions : Prioritize CYP3A4 and CYP2C9 isoforms for inhibition assays.
  • Validation : Compare predicted metabolites with in vitro microsomal incubation (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(trifluoromethoxy)cinnamic acid
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2-Fluoro-5-(trifluoromethoxy)cinnamic acid

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